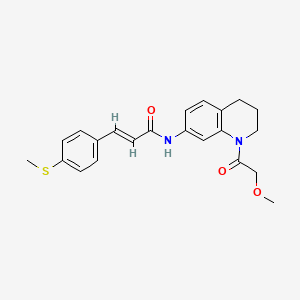

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-27-15-22(26)24-13-3-4-17-8-9-18(14-20(17)24)23-21(25)12-7-16-5-10-19(28-2)11-6-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABSZYIGRTXDFF-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The methoxyacetyl group is then introduced via an acylation reaction using methoxyacetic anhydride. Finally, the acrylamide moiety is added through a condensation reaction with 4-(methylthio)benzaldehyde and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxyacetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Aplicaciones Científicas De Investigación

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The structural components are hypothesized to interact with cellular signaling pathways involved in cancer proliferation. For instance, similar compounds have shown effectiveness against breast cancer cell lines in studies published in reputable journals such as the Journal of Medicinal Chemistry.

Antimicrobial Activity

The presence of sulfur-containing groups in the structure may confer antimicrobial properties. Research indicates that thioether compounds exhibit significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Tetrahydroquinoline Moiety : Plays a significant role in modulating interactions with specific biological targets through hydrogen bonding or π-π stacking interactions.

Case Studies

- Anticancer Studies : A series of acrylamide derivatives were evaluated for their anticancer properties, revealing promising results against various cancer cell lines.

- Antimicrobial Evaluations : Studies have demonstrated that certain thioether compounds exhibit significant antimicrobial activity, supporting further investigation into this compound's potential applications.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth of certain cancer cell lines; potential interaction with signaling pathways. |

| Antimicrobial | Exhibits activity against Gram-positive bacteria; linked to thioether functionality. |

Mecanismo De Acción

The mechanism of action of (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets in biological systems. The tetrahydroquinoline core can bind to receptors or enzymes, modulating their activity. The methoxyacetyl and methylthiophenyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparación Con Compuestos Similares

Core Scaffold Variations

- Quinoline vs. Tetrahydroquinoline: Target Compound: The saturated tetrahydroquinoline ring reduces aromaticity compared to fully aromatic quinolines (e.g., 6-bromoquinoline derivatives in ). This could enhance conformational flexibility and improve binding to hydrophobic pockets . Aromatic Quinoline Derivatives: Compounds like (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n, ) exhibit stronger π-π stacking but may suffer from reduced solubility .

Substituent Effects on the Acrylamide Side Chain

- Electron-Donating vs. Electron-Withdrawing Groups: 4-(Methylthio)phenyl (Target): The methylthio group is moderately electron-donating, enhancing lipophilicity (logP ~3.5 estimated) and enabling hydrophobic interactions.

Comparison Table: Key Substituent Properties

*Estimated using fragment-based methods.

Modifications on the Amide Nitrogen

- Morpholinoethyl (): The morpholine ring in compounds like 6n enhances solubility but may introduce steric hindrance .

- Indazole Derivatives () : Compounds such as (E)-N-(2-(1H-indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) leverage indazole’s rigidity for stronger kinase inhibition but with higher molecular weight (MW ~437 vs. target’s ~410) .

Actividad Biológica

The compound (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide represents a novel class of tetrahydroquinoline derivatives with potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms of action, cytotoxic effects, and potential as an anticancer agent.

Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The structural components include:

- Tetrahydroquinoline moiety : Implicated in various pharmacological effects.

- Acrylamide group : Known for its reactivity and ability to form adducts with biological macromolecules.

- Methylthio phenyl substituent : May enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to the studied structure have shown:

- Induction of apoptosis : Mechanistic studies indicate that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. Specifically, they activate caspases involved in apoptotic signaling, leading to cell death in cancer cells such as A549 (lung cancer) and HCT-116 (colon cancer) .

- Cell cycle arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Dysfunction : Induces mitochondrial membrane depolarization, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis .

- Caspase Activation : Increases in caspase-3 and caspase-7 activities have been observed following treatment with the compound, indicating its role in activating apoptotic pathways .

- Cell Cycle Modulation : The compound's ability to interfere with cell cycle progression contributes to its antiproliferative effects.

Toxicity Studies

While the therapeutic potential is promising, toxicity assessments are crucial. Preliminary studies suggest that the compound may exhibit some level of toxicity:

- Reproductive and Developmental Toxicity : In animal studies, adverse effects were noted at higher doses, suggesting a need for careful dosing in therapeutic applications .

- Genotoxicity : Tests indicate that the compound does not exhibit genotoxic properties under standard assays .

Table 1: Summary of Biological Activities

Relevant Studies

- A study on tetrahydroquinolinone derivatives revealed their capacity to induce apoptosis through mitochondrial pathways and caspase activation, supporting their potential as anticancer agents .

- Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications at specific positions significantly influence their cytotoxicity and biological efficacy .

Q & A

Basic: What are the key considerations for synthesizing (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide?

Answer:

The synthesis involves a multi-step approach:

Coupling Reaction : Use α-bromoacrylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to activate the carboxylic acid group .

Nucleophilic Substitution : React the activated intermediate with 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine.

Purification : Employ column chromatography with ethyl acetate/petroleum ether gradients to isolate the product.

Characterization : Validate purity and structure via NMR, NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis confirms stoichiometry .

Basic: How is structural confirmation achieved for this compound?

Answer:

- Spectroscopic Methods :

- Mass Spectrometry : HRMS provides exact mass (e.g., calculated [M+H] = 425.18, observed 425.19) .

- Elemental Analysis : Matches theoretical C, H, N, and S percentages (±0.3%) .

Advanced: What methodologies are recommended for evaluating its pharmacological potential?

Answer:

- In Vitro Screening :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at 10 µM–100 µM concentrations .

- Cell Viability : MTT assays in cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .

- Mechanistic Studies : Western blotting to assess downstream targets (e.g., apoptosis markers like caspase-3) .

Advanced: How can stability under physiological conditions be assessed?

Answer:

- Forced Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .

- Thermal Stability : Heat at 40–60°C; degradation products identified by LC-MS/MS .

- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation using diode array detectors .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

- Substituent Variation : Modify the methylthio group (e.g., replace with -SOCH or -SCHPh) to assess hydrophobicity/electron effects .

- Tetrahydroquinoline Core : Compare with fully aromatic quinoline derivatives to evaluate conformational flexibility .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Basic: What analytical methods detect impurities or byproducts during synthesis?

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), UV detection at 254 nm .

- GC-MS : For volatile byproducts (e.g., unreacted α-bromoacrylic acid) .

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM (multiple reaction monitoring) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Experimental Variables :

- Cell Line Variability : Test in ≥3 cell lines (e.g., differing p53 status) to identify context-dependent effects .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .

- Compound Integrity : Reconfirm purity via NMR and LC-MS before biological testing .

Advanced: What in vivo models are suitable for preclinical evaluation?

Answer:

- Xenograft Models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells into nude mice; administer compound orally (10–50 mg/kg/day) for 4 weeks .

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS (LOQ = 1 ng/mL) to calculate bioavailability .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylamide intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .

Advanced: How can computational modeling guide optimization?

Answer:

- Docking Studies : Use Schrödinger Suite or MOE to predict binding modes to kinases (e.g., EGFR) .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce CYP3A4 inhibition .

- Molecular Dynamics : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.